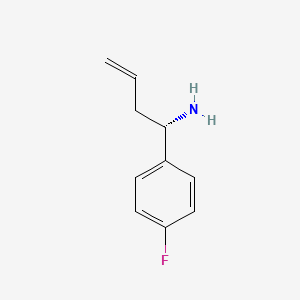

(1S)-1-(4-fluorophenyl)but-3-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGUZPOWJQRTI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of 1s 1 4 Fluorophenyl but 3 En 1 Amine

Chemical Derivatization Strategies for Novel Chiral Scaffolds

The presence of both an amine and a terminal alkene allows for a variety of chemical derivatization strategies, enabling the creation of diverse chiral molecules. These transformations can be directed at either functional group, often with high stereoselectivity, preserving the enantiopurity of the starting material.

Functional Group Interconversions at the Amine Moiety

The primary amine of (1S)-1-(4-fluorophenyl)but-3-en-1-amine is a versatile handle for functional group interconversions. Standard protection and derivatization reactions applicable to primary amines can be employed to introduce a wide range of substituents.

Acylation and Sulfonylation: The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions. These reactions are typically high-yielding and proceed under mild conditions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. Similarly, treatment with sulfonyl chlorides yields sulfonamides. These derivatizations are not only useful for protecting the amine but also for introducing functionalities that can direct subsequent reactions or modulate the biological activity of the resulting molecule.

| Reagent | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | N-Acyl derivative | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., CH₂Cl₂) |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl derivative | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., CH₂Cl₂) |

| Isocyanate (R-NCO) | Urea derivative | Aprotic solvent (e.g., THF, CH₂Cl₂) |

This table presents common derivatization reactions of primary amines, which are expected to be applicable to this compound based on general chemical principles.

Reactions Involving the Terminal Alkene Functionality

The terminal double bond in this compound is susceptible to a variety of addition and oxidation reactions. These transformations can be used to introduce new functional groups and stereocenters.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal alkene is expected to proceed in an anti-Markovnikov fashion, yielding the corresponding primary alcohol with syn-stereochemistry. This reaction provides a method to introduce a hydroxyl group at the terminus of the butyl chain, creating a chiral amino alcohol.

Dihydroxylation and Epoxidation: Asymmetric dihydroxylation, for example using Sharpless conditions, can introduce two adjacent hydroxyl groups, leading to the formation of a chiral diol. The stereochemical outcome can often be controlled by the choice of the chiral ligand. Epoxidation of the terminal alkene, using reagents such as m-CPBA, would yield a chiral epoxide. This epoxide can then be opened by various nucleophiles to introduce a wide range of functionalities.

| Reaction | Reagents | Product Type |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Dihydroxylation | OsO₄, NMO or AD-mix | 1,2-Diol |

| Epoxidation | m-CPBA | Epoxide |

This table summarizes expected reactions at the terminal alkene based on established organic chemistry principles.

Cyclization Reactions for Chiral Heterocycle Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines. These cyclic structures are common motifs in pharmaceuticals and natural products.

Enantioselective Capture-Cyclization Reactions of Allylic Amines

Enantioselective capture-cyclization reactions involve the activation of the alkene followed by intramolecular attack of the amine nucleophile. For example, after suitable N-protection, intramolecular aminopalladation can be a key step in the synthesis of pyrrolidines and other related heterocycles. nih.gov The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cyclization.

Intramolecular Reactivity Studies Leading to Chiral Cyclic Systems

Intramolecular reactions provide a powerful strategy for the construction of cyclic systems with high stereocontrol.

Ring-Closing Metathesis (RCM): After N-allylation, the resulting diene can undergo ring-closing metathesis to form a seven-membered unsaturated nitrogen heterocycle. The use of a 2-allyl-4-fluorophenyl auxiliary in related systems has been shown to facilitate relay ring-closing metathesis (RRCM), which can improve the efficiency of the cyclization. nih.gov This strategy could be applicable to derivatives of this compound.

Synthesis of Chiral Piperidines and Pyrrolidines: The synthesis of substituted piperidines from chiral amines has been achieved through methods like exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation, which retains the enantiopurity of the starting amine. rsc.org Similarly, intramolecular aza-Michael reactions of derivatives of chiral homoallylic amines can lead to the formation of enantiomerically enriched pyrrolidines. nih.gov Thermolysis of appropriately substituted azidoallenes derived from similar amines has also been shown to produce bicyclic and tricyclic pyrrolidine (B122466) derivatives. nih.gov

| Cyclization Strategy | Key Intermediate/Reaction | Product Heterocycle |

| Ring-Closing Metathesis | N-Allyl derivative | Unsaturated N-heterocycle |

| Intramolecular Amination | N-Protected amine | Pyrrolidine/Piperidine |

| Aza-Michael Addition | N-Acryloyl derivative | Pyrrolidinone |

This table outlines potential cyclization strategies for derivatives of this compound based on analogous systems reported in the literature.

Computational and Mechanistic Studies on 1s 1 4 Fluorophenyl but 3 En 1 Amine and Its Synthetic Pathways

Theoretical Investigations of Reaction Mechanisms for Chiral Amine Formation

The formation of (1S)-1-(4-fluorophenyl)but-3-en-1-amine typically involves the asymmetric allylation of a suitable imine precursor, most commonly an N-sulfinylimine. The reaction of an allylating agent with N-(4-fluorobenzylidene)-tert-butanesulfinamide is a key strategy. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and transition states involved in similar transformations. dlut.edu.cn

A prevalent method for this synthesis is the indium-mediated allylation. Mechanistic studies suggest that these reactions can proceed through a well-defined, chelation-controlled transition state. nih.gov In this model, the indium metal coordinates with both the nitrogen and the oxygen atoms of the N-sulfinyl imine, forming a rigid cyclic intermediate. This chelation directs the nucleophilic attack of the allyl group to one face of the imine, thereby controlling the stereochemical outcome. researchgate.net

For the synthesis of this compound, the proposed mechanism involves the formation of an allylindium species from an allyl halide. This species then reacts with (S)-N-(4-fluorobenzylidene)-tert-butanesulfinamide. DFT calculations on analogous systems suggest that the reaction proceeds via a six-membered chair-like transition state, often referred to as a Zimmermann-Trexler model. researchgate.netresearchgate.net In this transition state, the large tert-butylsulfinyl group typically occupies an equatorial position to minimize steric hindrance, which in turn dictates the facial selectivity of the allyl addition to the C=N bond.

The reaction is understood to be diastereospecific, where the stereochemistry of the product is dependent on the configuration of the starting N-sulfinyl imine. nih.gov Experimental and computational evidence from related systems supports the notion that the stereochemical outcome is governed by the specific arrangement of the substituents in the transition state assembly. rsc.org

Table 1: Representative Theoretical Data for Related Asymmetric Allylations

| Reaction Type | Computational Method | Key Finding | Reference |

| Allylation of N-sulfinyl imines | DFT (B3LYP/6-31G(d,p)) | Chelation-controlled transition state model rationalizes high diastereoselectivity. | dlut.edu.cn |

| Indium-mediated allylation | ESI-MS and NMR | Formation of allylindium intermediates confirmed. | nih.govnih.gov |

| Allylboration of hydrazones | DFT | Syn-selectivity explained by chelation control involving the B(OH)2 moiety. | researchgate.net |

This table presents data from analogous reactions to illustrate the types of computational and mechanistic insights available.

Rationalization of Stereochemical Control and Enantioselectivity in this compound Synthesis

The high enantioselectivity observed in the synthesis of this compound is primarily attributed to the use of a chiral auxiliary, the N-tert-butanesulfinyl group. This group serves as a powerful chiral director in the key allylation step. rsc.org The stereochemical outcome of the reaction is a direct consequence of the facial bias imposed by the chiral sulfinyl group during the nucleophilic addition of the allyl moiety.

In the context of indium-mediated allylation of (S)-N-(4-fluorobenzylidene)-tert-butanesulfinamide, the reaction proceeds with a high degree of stereocontrol. nih.gov The proposed cyclic transition state model effectively explains the observed diastereoselectivity. The coordination of the indium atom to the sulfinyl oxygen and the imine nitrogen creates a rigid structure where one face of the imine is sterically shielded by the bulky tert-butyl group. Consequently, the allyl nucleophile preferentially attacks from the less hindered face, leading to the formation of the (S)-configured stereocenter at the newly formed C-N bond.

The choice of the allylating agent and reaction conditions can also influence the stereochemical outcome. For instance, the use of different metals or solvents can alter the nature of the transition state from a closed, chelated structure to a more open, non-chelated one, which can sometimes lead to a reversal or erosion of diastereoselectivity. researchgate.net However, for indium-mediated reactions, the chelation model generally holds true, providing a reliable method for achieving high enantioselectivity. researchgate.net

Dual stereocontrol, employing both a chiral auxiliary and a chiral ligand on the metal, has been shown to achieve nearly perfect diastereoselectivity in copper-catalyzed asymmetric allylations of related N-tert-butanesulfinyl imines. researchgate.net This approach, while not explicitly reported for the indium-mediated synthesis of the title compound, highlights a powerful strategy for maximizing stereochemical purity.

Table 2: Factors Influencing Stereoselectivity in Homoallylic Amine Synthesis

| Factor | Influence on Stereoselectivity | Mechanism | Representative System | Reference |

| Chiral Auxiliary | High diastereoselectivity | Steric hindrance and chelation control in the transition state | N-tert-butanesulfinyl imines | rsc.org |

| Metal Mediator | Can influence diastereoselectivity | Formation of cyclic vs. acyclic transition states | Indium vs. other metals | researchgate.netnih.gov |

| Solvent | Can affect stereochemical outcome | Solvation of the transition state complex | THF vs. coordinating solvents | researchgate.net |

| Chiral Ligand | Can enhance enantioselectivity | Dual stereocontrol in the transition state | Copper-catalyzed allylation | researchgate.net |

This table summarizes general principles of stereochemical control applicable to the synthesis of the target compound.

Structure-Reactivity Relationships within the this compound Scaffold

The structure of this compound contains several key features that dictate its reactivity. The primary amine functionality is a nucleophilic center and can participate in a variety of chemical transformations, such as acylation, alkylation, and the formation of imines. The homoallylic double bond provides a handle for further functionalization through reactions like oxidation, reduction, or metathesis.

The presence of the 4-fluorophenyl group influences the electronic properties of the molecule. The fluorine atom is an electron-withdrawing group, which can affect the pKa of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions. The stereogenic center adjacent to the aromatic ring and the nitrogen atom is crucial for its application as a chiral building block, where its configuration can direct the stereochemical course of subsequent reactions.

While specific structure-reactivity studies on this compound are not extensively reported, general principles from related chiral amines can be applied. For instance, the modification of the aryl group or the substituents on the double bond would be expected to modulate the biological activity or the physical properties of derivatives. The interplay between the electronic nature of the aryl substituent and the steric environment around the chiral center is a key determinant of the molecule's interaction with biological targets or its behavior in subsequent chemical transformations.

The synthetic utility of homoallylic amines is well-documented, serving as precursors to various nitrogen-containing heterocycles and natural products. nih.gov The specific arrangement of functional groups in this compound makes it a potentially valuable intermediate for the synthesis of complex, biologically active molecules.

Applications of 1s 1 4 Fluorophenyl but 3 En 1 Amine As a Chiral Building Block in Advanced Synthesis

Precursor for Complex Organic Intermediates and Functional Molecules

The structure of (1S)-1-(4-fluorophenyl)but-3-en-1-amine, featuring a stereogenic center, a reactive amino group, and a versatile allyl group, makes it a promising starting material for the synthesis of more complex chiral molecules. The presence of a 4-fluorophenyl group can enhance the biological activity and metabolic stability of the resulting compounds, a desirable feature in medicinal chemistry. nih.gov

The primary amine functionality serves as a nucleophile or can be transformed into a wide array of other functional groups. For instance, it can undergo acylation, alkylation, or arylation to form amides, secondary or tertiary amines, respectively. These reactions would pave the way for the synthesis of various biologically active scaffolds.

The terminal double bond of the allyl group is amenable to a variety of transformations, including:

Oxidative cleavage: This would yield a chiral amino aldehyde, a valuable intermediate for further elaboration.

Epoxidation: Subsequent ring-opening of the resulting epoxide with various nucleophiles can lead to the formation of chiral amino alcohols with additional stereocenters.

Hydroboration-oxidation: This reaction would provide a chiral amino alcohol with the hydroxyl group at the terminal position.

Metathesis reactions: Cross-metathesis or ring-closing metathesis could be employed to build more complex carbon skeletons.

These potential transformations highlight the role of this compound as a versatile precursor for a range of functionalized chiral molecules.

Role as Chiral Auxiliary and Component in Asymmetric Catalysis

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. While direct applications of this compound as a chiral auxiliary are not explicitly reported, its structural features suggest its potential in this capacity.

The amine group could be used to form a covalent bond with a prochiral substrate, such as a carboxylic acid or a ketone, to form a chiral amide or imine, respectively. The stereocenter of the amine would then influence the facial selectivity of subsequent reactions, such as enolate alkylation or nucleophilic addition to the imine. The fluorine atom on the phenyl ring could exert electronic effects that may enhance the diastereoselectivity of these transformations. cyu.fr

Furthermore, derivatives of this compound could serve as chiral ligands in asymmetric catalysis. The amine functionality provides a coordination site for a metal center, and the surrounding chiral environment would induce enantioselectivity in reactions such as hydrogenations, allylic alkylations, or Diels-Alder reactions. The fluorinated phenyl group might influence the electronic properties of the metal center, potentially tuning the reactivity and selectivity of the catalyst.

Strategy for the Construction of Diverse Chiral Architectures

The combination of a chiral amine and an alkene in a single molecule offers a powerful platform for the stereoselective synthesis of diverse chiral architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products.

One potential strategy involves intramolecular reactions where the amine or a derivative thereof acts as a nucleophile, and the double bond acts as an electrophile after activation. For example:

Intramolecular aminomercuration or aminopalladation: These reactions could lead to the formation of chiral substituted pyrrolidines or piperidines, core structures in many bioactive molecules.

Pictet-Spengler-type reactions: After conversion of the amine to a suitable derivative, an intramolecular cyclization onto the phenyl ring could be envisioned, leading to chiral tetrahydroisoquinoline derivatives.

The allyl group also opens the door to pericyclic reactions. For instance, a nih.govnih.gov-sigmatropic rearrangement of an N-allyl enamine derived from this amine could be used to construct new carbon-carbon bonds with transfer of chirality.

The following table summarizes potential synthetic transformations and the resulting chiral architectures that could be accessed from this compound.

| Starting Material Functionality | Reaction Type | Potential Product Architecture |

| Amine & Alkene | Intramolecular Cyclization | Chiral Pyrrolidines, Piperidines |

| Amine & Phenyl Ring | Pictet-Spengler type | Chiral Tetrahydroisoquinolines |

| Alkene | Oxidative Cleavage | Chiral Amino Aldehydes |

| Alkene | Epoxidation/Ring-Opening | Chiral Amino Alcohols |

| Amine | Derivatization to Ligand | Asymmetric Catalysis Products |

While specific, documented examples of these strategies with this compound are scarce in the literature, the fundamental principles of organic synthesis strongly support its potential as a valuable and versatile chiral building block for the creation of a wide array of complex, stereochemically defined molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-(4-fluorophenyl)but-3-en-1-amine in academic research?

- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary approaches. For example, catalytic hydrogenation of a precursor like (4-fluorophenyl)but-3-enal using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired (1S)-enantiomer. Alternative routes include resolution via chiral chromatography or enzymatic methods. Key intermediates should be characterized using NMR and HPLC to confirm stereochemical purity .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coats, safety goggles), work in a fume hood, and avoid skin/eye contact due to its H315 (skin irritation) and H319 (eye irritation) hazards. Store in a cool, dry place under inert gas (e.g., argon) to prevent oxidation. Contaminated waste must be disposed of via approved hazardous waste facilities .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the fluorophenyl group and amine proton signals. IR spectroscopy can identify NH stretching (~3300 cm) and C-F bonds (~1220 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (>98%) .

Q. What are the key structural features of this compound that influence its reactivity?

- Methodological Answer : The fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. The but-3-en-1-amine backbone allows for regioselective functionalization (e.g., Michael additions). The chiral center at C1 dictates stereochemical outcomes in biological interactions .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this compound?

- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., ligand-to-metal ratio, solvent polarity). Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Kinetic resolution via enzymatic transamination (e.g., using ω-transaminases) can enhance enantiomeric excess. Monitor purity using circular dichroism (CD) spectroscopy .

Q. How can flow chemistry techniques be applied to optimize the synthesis of this compound?

- Methodological Answer : Implement continuous-flow reactors to improve reaction control (e.g., precise temperature gradients, residence time tuning). Use Design of Experiments (DoE) to optimize parameters like pressure and catalyst loading. In-line analytics (e.g., FTIR) enable real-time monitoring of intermediates, reducing side reactions .

Q. How to address discrepancies in pharmacological activity data of this compound across studies?

- Methodological Answer : Re-evaluate compound purity via HPLC-MS and elemental analysis. Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability. Compare structural analogs (e.g., 4-fluorophenyl derivatives) to isolate activity-contributing moieties. Use molecular dynamics simulations to assess target binding consistency .

Q. What computational methods can predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to map binding poses with receptors like GPCRs. Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., fluorine position) with potency. Density Functional Theory (DFT) calculations predict electronic interactions at active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.